5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features both azetidine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylazetidine with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole: is similar to other azetidine and thiadiazole derivatives, such as:
Uniqueness
The unique combination of azetidine and thiadiazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2,3-dimethylazetidin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5-4-11(6(5)2)8-9-7(3)10-12-8/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGSXVIKAZZVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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